![molecular formula C25H34O6 B152855 [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 79512-61-1](/img/structure/B152855.png)

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

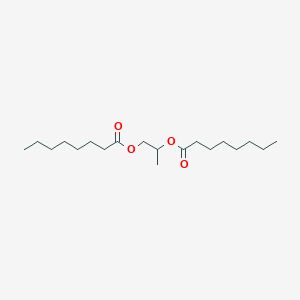

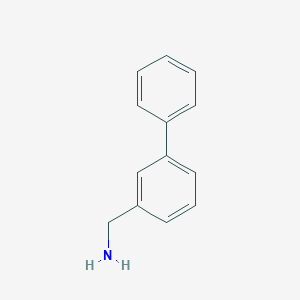

The compound of interest, [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate, is a derivative of cyclopenta[a]phenanthrene, which is a structure closely related to potent carcinogens and is of significant interest in cancer research due to its biological activity .

Synthesis Analysis

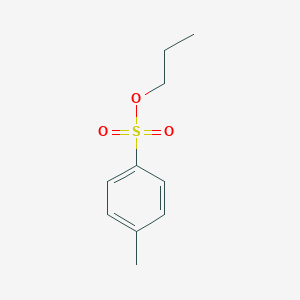

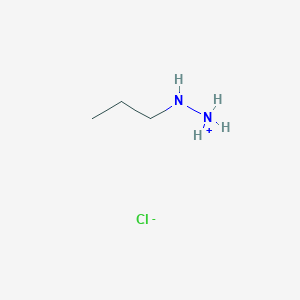

The synthesis of cyclopenta[a]phenanthrene derivatives often involves complex reactions. For example, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones and related compounds can be achieved through a cascade sequence of reactions starting from propargylic diols, leading to dichlorides and, after reduction, to the desired cyclopenta[def]phenanthrenes in a single operation . This indicates that the synthesis of the compound may also involve multi-step reactions and careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple chiral centers and functional groups that can influence their biological activity. The presence of hydroxy groups and the specific stereochemistry are crucial for the interaction of these compounds with biological targets . The molecular structure analysis would focus on the stereochemistry and functional groups present in the compound, which are likely to be key determinants of its biological activity.

Chemical Reactions Analysis

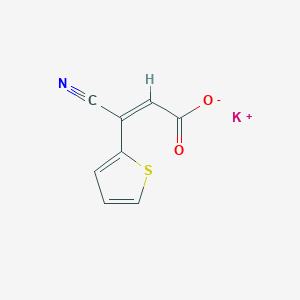

Cyclopenta[a]phenanthrene derivatives can undergo various chemical reactions. For instance, the Michael addition of 4H-cyclopenta[def]phenanthrene to bifluorenylidene has been reported, which suggests that the compound may also participate in similar addition reactions . Moreover, the metabolic activation of similar compounds has been shown to produce mutagenic metabolites, indicating that the compound may also undergo metabolic transformations that could be relevant to its carcinogenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of hydroxy groups and other substituents can affect these properties and, consequently, the compound's behavior in biological systems . The analysis of these properties would involve experimental determination and could provide insight into the compound's stability, reactivity, and interaction with biological molecules.

Wissenschaftliche Forschungsanwendungen

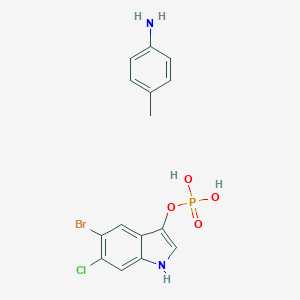

Chemistry and Biological Activity of Cyclopenta[c]phenanthrenes

Cyclopenta[c]phenanthrenes are notable for their environmental detection and potential impacts on cellular and tissue responses. These compounds have a unique structural feature, the presence of a pseudo fjord-region constructed by the cyclopentane ring, which can influence their biological activity. Research has explored their environmental occurrence, methods of chemical synthesis, and potential as chemicals of concern for risk assessment. Specifically, studies on the adverse effects of CP[c]Ph compounds on cells and tissues, primarily in aquatic organisms like fish, provide insights into environmental hazards. CP[c]Phs exhibit varying potencies in inducing gene expressions related to cytochrome P450 enzymes and can influence the expression of tumor suppressor genes, suggesting potential mutagenic and genotoxic properties (Brzuzan et al., 2013).

Environmental Degradation and Bioremediation

Phenanthrene, a structurally related compound, is degraded by specific microorganisms, such as sphingomonads, in contaminated soils and sediments. This degradation process, which involves the cleavage of aromatic rings and subsequent metabolism, highlights the adaptability of certain bacteria to hydrophobic organic pollutants. The efficiency of sphingomonads in metabolizing phenanthrene and other polycyclic aromatic hydrocarbons (PAHs) underlines the potential for bioremediation strategies in addressing environmental contamination (Waigi et al., 2015).

Implications for Environmental Health and Safety

The study of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which include oxygen-functionalized derivatives of PAHs like phenanthrenes, emphasizes their increased toxicity compared to their PAH counterparts. Understanding the occurrence, potential sources, and toxicity of OPAHs in food and the environment is crucial for evaluating and mitigating health risks associated with exposure to these compounds. This research underscores the importance of continuous monitoring and risk assessment of PAHs and their derivatives in various ecosystems (Ma & Wu, 2022).

Eigenschaften

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-5-21(30)31-25(20(29)13-26)9-7-17-16-10-14(2)18-11-15(27)6-8-23(18,3)22(16)19(28)12-24(17,25)4/h6,8,11,14,16-17,19,22,26,28H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQXBTVVJUICB-LZHIOSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)